molecular formula C8H13NO6 B1316783 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one CAS No. 85281-06-7

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No. B1316783
CAS RN: 85281-06-7
M. Wt: 219.19 g/mol
InChI Key: FTAQFNFNHWVZOF-UHFFFAOYSA-N
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Description

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one, often referred to as THH, is a heterocyclic compound with a unique molecular structure. It is a member of the family of polycyclic aromatic hydrocarbons, which have been extensively studied due to their potential applications in various fields. THH is a key intermediate in the synthesis of a variety of compounds, including drugs, fragrances, and food additives. The compound is of great interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In

Scientific Research Applications

Metabolic Pathways and Drug Metabolism

Research on compounds like Amitriptyline (AT), a tricyclic antidepressant, provides insights into oxidative metabolism, highlighting the role of enzymes in the metabolic pathways. The study by Breyer-Pfaff (2004) explores the metabolic fate of AT, including hydroxylation processes that lead to isomeric alcohols and their disposition, which is partially enantioselective. This research contributes to understanding how structurally complex compounds undergo biotransformation and the clinical implications of enzyme-mediated pathways (Breyer-Pfaff, 2004).

Antioxidant and Anti-Cancer Activities

Compounds like Baicalein and Hydroxycinnamic acids (HCAs) have been studied for their antioxidant and anti-cancer effects. Baicalein, derived from the roots of Scutellaria baicalensis, shows potential as an anticancer drug for hepatocellular carcinoma through effects on cell proliferation, metastasis, apoptosis, and autophagy (Bie et al., 2017). HCAs' structure-activity relationships (SARs) reveal that the presence of unsaturated bonds and hydroxy groups significantly impacts their antioxidant activity, offering insights into designing more potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Antibacterial and Microbial Studies

The review on chitosan's antimicrobial potential by Raafat and Sahl (2009) discusses its unique chemical structure and biological properties, highlighting its use in antimicrobial systems. Understanding the factors affecting chitosan's antimicrobial activity is crucial for optimizing chitosan formulations for medical and food applications (Raafat & Sahl, 2009).

properties

IUPAC Name

6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAQFNFNHWVZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C1(OC(=O)N2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524806
Record name 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

CAS RN

85281-06-7
Record name 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium borohydride (55 g) is added by portions to a solution of 9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane (100 g) in water (1.3 l) at 25°-30° C. with stirring. After stirring for 2 hours at the same temperature, the reaction mixture is adjusted to pH 6-7 with acetic acid and concentrated to about 800 ml under reduced pressure. The concentrate is chromatographed on a column of activated carbon (4.8 l), and the column is washed with water (5 l) and eluted with 50% aqueous methanol. The eluate is concentrated under reduced pressure. Methanol (350 ml) is added to the residue and refluxed for 10-20 minutes to remove a methanol soluble by-product. The mixture is allowed to stand in a refrigerator overnight, and the resulting crystals are collected by filtration, followed by washing with cold methanol and drying in a desiccator under reduced pressure to give 6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane (64 g).
Quantity
55 g
Type
reactant
Reaction Step One
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of water is dissolved 2.0 g of 9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane, and 400 mg of palladium black is added to the solution, followed by stirring for 8 hours in a stream of hydrogen at room temperature. The catalyst is filtered off and washed with water. The filtrate and washings are combined, adjusted to pH 6 by adding a saturated aqueous solution of sodium hydrogen carbonate, and concentrated under reduced pressure. The residue is chromatographed on a column of 250 ml of MCI Gel CHP 20P (produced by Mitsubishi Chemical Ind., Ltd., Japan), followed by elution with water. The eluate is chromatographed on a column of activated carbon (250 ml), and the column is washed with water, followed by elution with a water-methanol gradient. The eluate containing the objective compound is concentrated under reduced pressure, and methanol is added to the residue, which is then allowed to stand overnight in a refrigerator to give crystals of 6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane. Yield of 780 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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